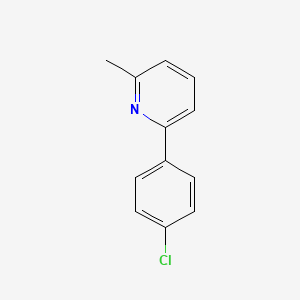

2-(4-Chlorophenyl)-6-methylpyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-chlorophenyl)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAGFEWXNZJOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494569 | |

| Record name | 2-(4-Chlorophenyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61704-26-5 | |

| Record name | 2-(4-Chlorophenyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Scaffolds in Modern Organic and Materials Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is ubiquitous in both natural and synthetic chemistry. wikipedia.orgdrugfuture.comresearchgate.net As an isostere of benzene, this nitrogen-containing six-membered aromatic ring is a crucial building block in numerous fields, from pharmaceuticals and agrochemicals to materials science. wikipedia.orgdrugfuture.comambeed.com

In the realm of medicinal chemistry, the pyridine nucleus is a privileged scaffold, appearing in a significant number of FDA-approved drugs. nih.govresearchgate.net Its presence is found in natural products such as vitamins like niacin and pyridoxine, and alkaloids. researchgate.netnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of water solubility, which are desirable properties for bioactive molecules. researchgate.net This has led to the incorporation of pyridine moieties into a wide array of therapeutic agents, including antihistamines, anti-inflammatory agents, and anticancer drugs. drugfuture.comresearchgate.net

Beyond its role in life sciences, the pyridine scaffold is of great importance in materials chemistry. Pyridine and its derivatives are utilized in the synthesis of functional polymers, dyes, and nanoparticles. wikipedia.orgdrugfuture.com The nitrogen atom's ability to coordinate with metal ions makes pyridine derivatives essential ligands in organometallic chemistry and catalysis. wikipedia.orgresearchgate.net This has applications in the development of new materials with specific electronic and optical properties, such as those used in organic light-emitting devices (OLEDs). wikipedia.org

Contextualization of Halogenated Phenyl Substituents in Heterocyclic Chemistry

The incorporation of halogen atoms, such as chlorine, into phenyl groups attached to heterocyclic scaffolds is a widely employed strategy in modern chemistry, particularly in drug discovery and materials science. The presence of a halogen can significantly influence the physicochemical properties of a molecule.

A key effect of halogenation is the modulation of a compound's lipophilicity (hydrophobicity). Increasing lipophilicity can enhance the ability of a molecule to cross cell membranes, which can be crucial for its biological activity. Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target, such as a protein kinase. This has made halogenated heterocycles a focus of research for the development of targeted therapies.

In the context of materials science, the introduction of halogen atoms can alter the electronic properties of organic molecules, influencing their packing in the solid state and their performance in electronic devices.

Computational and Theoretical Chemistry Studies on 2 4 Chlorophenyl 6 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are foundational in predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. This approach allows for an accurate prediction of a molecule's electronic structure and properties. For compounds similar to 2-(4-Chlorophenyl)-6-methylpyridine, DFT is employed to investigate their stability, reactivity, and spectroscopic characteristics. The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combines the exact exchange functional from Hartree-Fock theory with DFT exchange and correlation functionals.

Basis sets are sets of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p). The "6-311" indicates the number of Gaussian functions used to describe the core and valence orbitals. The additions of "++G" and "(d,p)" represent diffuse functions (important for describing anions and weak interactions) and polarization functions (to account for the non-spherical nature of electron distribution in molecules), respectively. The selection of an appropriate basis set is a critical step to ensure that the computational results are reliable and comparable to experimental data.

A primary application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For molecules analogous to this compound, calculations would start with an initial guess of the structure. The DFT method then iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The resulting optimized geometry provides critical data on the molecule's three-dimensional shape, which is fundamental to understanding its physical properties and biological activity.

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyridine (B92270) Derivative This table presents typical data obtained from DFT/B3LYP calculations for similar structures and is for illustrative purposes.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Cl | 1.74 | C-N-C | 117.0 |

| C-N (pyridine) | 1.34 | C-C-N | 123.5 |

| C-C (pyridine) | 1.39 | C-C-Cl | 119.5 |

Electronic Structure Analysis

Analysis of the electronic structure reveals key details about a molecule's reactivity, stability, and electronic transitions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In contrast, a small gap indicates that the molecule is more reactive. For aromatic compounds containing heteroatoms, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions.

Table 2: Illustrative Frontier Molecular Orbital Properties This table shows representative energy values and reactivity descriptors calculated from HOMO-LUMO energies for analogous compounds.

| Property | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.6 |

| LUMO Energy | ELUMO | - | -2.1 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 |

| Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 |

| Softness | S | 1 / (2η) | 0.22 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color code to represent different potential values.

Red : Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on heteroatoms like nitrogen.

Blue : Represents areas of low electron density and positive electrostatic potential, which are favorable sites for nucleophilic attack. These regions are typically found around hydrogen atoms bonded to electronegative atoms.

Green : Denotes regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. Positive potentials (blue) would be expected around the hydrogen atoms. Such a map provides a clear, intuitive guide to the molecule's reactive sites.

Based on a thorough review of available scientific literature, detailed computational and theoretical chemistry studies specifically for the compound “this compound” corresponding to the requested outline are not available. The search results did not yield specific data for Natural Bond Orbital (NBO) analysis, Time-Dependent DFT (TD-DFT) predictions, computational vibrational spectroscopy, Potential Energy Distribution (PED) analysis, or Nonlinear Optical (NLO) properties for this exact molecule.

To provide a scientifically accurate response, one cannot extrapolate data from related but structurally different compounds, as the electronic, vibrational, and optical properties are unique to the specific molecular structure of this compound. Generating an article without specific data for this compound would lead to inaccuracies.

Therefore, it is not possible to provide the requested article with the specified detailed research findings and data tables at this time.

Theoretical Studies of Non-Covalent Interactions

Non-covalent interactions (NCIs) play a vital role in determining the three-dimensional structure, stability, and intermolecular interactions of molecules. Computational methods are invaluable for visualizing and quantifying these weak interactions.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize non-covalent interactions. This method is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be identified.

A typical RDG analysis for this compound would generate 3D isosurfaces where different colors represent different types of interactions:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions, indicating steric clashes.

This analysis would provide a visual representation of the intramolecular and potential intermolecular interactions within the crystal structure of the compound.

Structure-Activity Relationship (SAR) Insights from Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are widely used to build SAR models that can predict the activity of new compounds and guide the design of more potent molecules.

For this compound, a computational SAR study would involve:

Generating a dataset of similar molecules: A series of analogues of this compound with known biological activities would be compiled.

Calculating molecular descriptors: Various electronic, steric, and hydrophobic descriptors would be calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure.

Developing a QSAR model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Gaining insights: The resulting QSAR model would provide insights into which structural features are important for the desired activity. For example, it might reveal that the presence of the chlorophenyl group at a specific position is crucial, or that the electronic properties of the pyridine ring need to be modulated to enhance activity.

Without experimental biological data for a series of related compounds, a specific SAR study on this compound cannot be performed.

Coordination Chemistry of 2 4 Chlorophenyl 6 Methylpyridine

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 2-(4-Chlorophenyl)-6-methylpyridine typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product's composition and structure.

While specific literature on the coordination of this compound with a wide range of transition metals is not extensively documented, the general principles of pyridine-metal complex formation can be applied. For instance, the reaction of Co(II) and Zn(II) thiocyanates with sterically hindered ortho-substituted pyridines like 2-methylpyridine (B31789) and 2-chloropyridine (B119429) yields tetrahedral complexes of the formula M(NCS)₂L₂ rsc.org. It is plausible that this compound would react similarly to form analogous tetrahedral complexes with Co(II) and Zn(II).

The synthesis of chromium(III) complexes with pyridine-containing ligands often results in octahedral geometries jocpr.comunibl.org. For example, the reaction of Cr(NO₃)₃ with a tridentate Schiff base derived from 2,6-diacetylpyridine (B75352) yields an octahedral complex where two ligand anions coordinate to the Cr(III) center unibl.org. Given the inertness of Cr(III) centers, the synthesis of its complexes with this compound would likely require forcing conditions to achieve coordination libretexts.org.

Iron(III) complexes with pyridine-based ligands have been synthesized, often leading to various coordination geometries depending on the ligand's denticity and the reaction conditions nih.govrsc.org. The formation of Fe(III) complexes with this compound could potentially result in tetrahedral or octahedral structures, influenced by the steric bulk of the ligand.

The synthesis of Ni(II) complexes with substituted pyridines can lead to various coordination geometries, including square planar and octahedral nih.govpsu.edunih.gov. The reaction of Ni(II) salts with this compound would likely be influenced by the steric hindrance of the ligand, potentially favoring lower coordination numbers.

Copper(II) is known to form a wide variety of complexes with pyridine (B92270) derivatives, often exhibiting distorted geometries due to the Jahn-Teller effect nih.govnih.govub.edu. The preparation of Cu(II) complexes with this compound would be expected to yield four- or five-coordinate species.

Cadmium(II), a d¹⁰ ion, typically forms tetrahedral or octahedral complexes rsc.orgresearchgate.netnih.gov. The reaction of a Cd(II) salt with this compound would likely result in a tetrahedral complex, [Cd(ligand)₂X₂], similar to those formed with other substituted pyridines.

A summary of plausible synthetic approaches is presented in the table below.

| Metal Ion | Typical Precursor | Expected Geometry | General Reaction Conditions |

| Cd(II) | CdCl₂ | Tetrahedral | Reaction in a suitable solvent like ethanol (B145695) or methanol (B129727) at room temperature. |

| Cr(III) | CrCl₃·6H₂O | Octahedral | Refluxing in a high-boiling solvent like ethanol or acetonitrile. |

| Fe(III) | FeCl₃ | Tetrahedral/Octahedral | Reaction in a suitable solvent, conditions may vary based on desired product. |

| Co(II) | Co(NCS)₂ | Tetrahedral | Reaction with the ligand in a 1:2 molar ratio in an organic solvent. rsc.org |

| Ni(II) | NiCl₂·6H₂O | Square Planar/Octahedral | Reaction in an alcoholic solvent, possibly with heating. |

| Cu(II) | CuCl₂·2H₂O | Distorted Square Planar/Square Pyramidal | Reaction in methanol or ethanol at room or elevated temperatures. |

| Zn(II) | Zn(NCS)₂ | Tetrahedral | Similar conditions to Co(II) are expected to yield isomorphous complexes. rsc.org |

The formation of metal complexes with this compound can be confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy is a powerful tool to observe the coordination of the pyridine ligand to the metal center. Upon coordination, the C=N stretching vibration of the pyridine ring is expected to shift to a higher frequency.

Nuclear Magnetic Resonance (NMR) spectroscopy can also provide evidence of complex formation. The chemical shifts of the protons on the pyridine ring and the substituents will be affected by the coordination to a paramagnetic or diamagnetic metal ion.

Electronic or UV-Visible spectroscopy is useful for studying the d-d transitions in transition metal complexes, which provides information about the coordination geometry and the ligand field strength.

Ligand Behavior and Coordination Modes

The coordination behavior of this compound is primarily dictated by the interplay of its steric and electronic properties.

This compound acts as a monodentate ligand, coordinating to the metal center through the nitrogen atom of the pyridine ring. The presence of substituents at the 2- and 6-positions prevents the ligand from acting as a chelating agent.

Furthermore, the significant steric bulk of the 4-chlorophenyl group and the methyl group will play a crucial role in determining the coordination number and geometry of the resulting metal complexes. This steric hindrance may favor the formation of complexes with lower coordination numbers, such as tetrahedral or square planar geometries, over octahedral ones libretexts.org.

Structural Studies of Metal Complexes

While no specific crystal structures of metal complexes with this compound have been found in the reviewed literature, predictions about their structures can be made based on related compounds. For instance, the crystal structures of Co(II) and Zn(II) complexes with 2-methylpyridine and 2-chloropyridine reveal distorted tetrahedral geometries rsc.org. It is highly probable that complexes of this compound with these metals would adopt similar structures.

The table below summarizes the expected structural features of these hypothetical complexes.

| Metal Complex | Expected Coordination Geometry | Key Structural Features |

| [Cd(C₁₂H₁₀ClN)₂X₂] | Tetrahedral | The Cd(II) ion is coordinated to two ligand molecules and two anionic ligands (e.g., Cl⁻, NCS⁻). |

| [Cr(C₁₂H₁₀ClN)₄X₂]X | Octahedral | The Cr(III) ion is coordinated to four ligand molecules and two anionic ligands in the inner sphere. |

| [Fe(C₁₂H₁₀ClN)₂X₂] | Tetrahedral | A likely geometry for Fe(III) with this sterically demanding ligand. |

| [Co(C₁₂H₁₀ClN)₂(NCS)₂] | Tetrahedral | Based on analogous structures with other substituted pyridines. rsc.org |

| [Ni(C₁₂H₁₀ClN)₂X₂] | Square Planar/Tetrahedral | The geometry will be highly dependent on the nature of the anion X. |

| [Cu(C₁₂H₁₀ClN)₂X₂] | Distorted Square Planar | A common geometry for Cu(II) complexes. |

| [Zn(C₁₂H₁₀ClN)₂(NCS)₂] | Tetrahedral | Expected to be isomorphous with the Co(II) complex. rsc.org |

X-ray Crystallography of Coordinated Structures

As of this review, specific single-crystal X-ray diffraction data for metal complexes of this compound are not widely available in published literature. However, the structural characteristics can be inferred from related compounds. For instance, studies on metal complexes with other 6-substituted pyridine ligands, such as [6-(2′,5′-dimethoxyphenyl)-2-pyridylmethyl]bis(2-pyridylmethyl)amine, reveal that significant steric interactions introduced by substituents on the pyridine skeleton can cause substantial changes to the resulting structures. rsc.org These changes often manifest as distorted coordination geometries and a tendency toward lower coordination numbers. rsc.org

Analysis of Coordination Geometries and Bond Lengths

The coordination geometry of a metal complex featuring this compound is significantly influenced by the steric bulk of the methyl group at the 6-position (α-position to the nitrogen donor atom). This steric hindrance can make it difficult for multiple ligands to pack around a single metal center, often favoring lower coordination numbers. For example, four-coordinate geometries (tetrahedral or square planar) might be preferred over six-coordinate octahedral geometries, particularly with larger metal ions.

The electronic effect of the 4-chlorophenyl group, which is generally electron-withdrawing, weakens the Lewis basicity of the pyridine nitrogen. This results in a longer and weaker coordinate bond between the metal (M) and the nitrogen (N) atom. In related aryl-substituted pyridine complexes, these M-N bond lengths are typically elongated compared to those in complexes with unsubstituted pyridine ligands.

A hypothetical data table for a representative four-coordinate complex is presented below for illustrative purposes, as specific experimental data for this compound complexes are not available.

| Parameter | Expected Value Range | Influence of Substituents |

| Coordination Number | 4 or 5 | The 6-methyl group sterically hinders the formation of six-coordinate octahedral complexes, favoring lower coordination numbers. rsc.org |

| Geometry | Distorted Tetrahedral/Square Planar | Steric crowding from the 6-methyl group often leads to distortions from ideal geometries. |

| M-N Bond Length (Å) | > 2.0 Å | The combination of steric hindrance from the 6-methyl group and the electron-withdrawing 4-chlorophenyl group is expected to weaken and lengthen the metal-nitrogen bond. |

| N-M-N Bond Angle (°) | Varies | Highly dependent on the specific metal ion and other ligands in the coordination sphere, but will be influenced by the steric demands of the this compound ligand. |

Kinetic and Mechanistic Investigations of Ligand Exchange in Complexes

Ligand exchange kinetics are crucial for understanding the reactivity of coordination complexes. These studies determine the rates and mechanisms by which a ligand is substituted by another. The rate of these reactions can be highly dependent on the steric and electronic properties of the ligands involved. matthey.com

While specific kinetic studies on complexes of this compound are not prominently documented, the ligand's structure allows for well-founded predictions. The significant steric hindrance from the 6-methyl group is expected to make the ligand substitution process follow a dissociative (D) or interchange dissociative (Id) mechanism.

Reaction Pathways and Intermediates

In a dissociative pathway, the rate-determining step is the cleavage of the bond between the metal and the leaving ligand, forming a lower-coordination number intermediate. This is followed by the rapid coordination of the incoming ligand.

Reaction Pathway (Dissociative Mechanism):

Step 1 (Slow): [M(L)n(X)] → [M(L)n] + X

Step 2 (Fast): [M(L)n] + Y → [M(L)n(Y)]

Here, X represents the this compound ligand, and Y is the incoming ligand. The intermediate, [M(L)n], has a reduced coordination number. The activation parameters for such a process, particularly a large, positive entropy of activation (ΔS‡), would provide strong evidence for a dissociative mechanism, as the transition state is more disordered than the ground state. nih.gov

Effect of Substituents on Lability

The lability of the this compound ligand in a complex is governed by its two key substituents:

6-methyl group (Steric Effect): The methyl group adjacent to the coordinating nitrogen atom introduces significant steric strain upon binding to a metal center. This strain weakens the M-N bond and lowers the energy barrier for ligand dissociation, thereby increasing its lability. Studies on related 6-aryl substituted ligands have shown that this substitution can induce hemilability, where the substituted part of the ligand is coordinatively labile and can easily dissociate. rsc.org

4-chlorophenyl group (Electronic Effect): The chlorine atom is electron-withdrawing, which reduces the electron density on the pyridine nitrogen. This decreases the ligand's donor strength (Lewis basicity). A weaker donor forms a weaker, more labile M-N bond.

Combined, both the steric and electronic effects in this compound work in concert to increase the lability of its metal complexes compared to those of unsubstituted pyridine.

Thermal Stability of Metal Complexes

Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of coordination complexes. It measures the change in mass of a sample as a function of temperature. The resulting data can reveal decomposition temperatures and the nature of the species lost at each step (e.g., solvent molecules, ligands). researchgate.net

Specific TGA data for complexes of this compound are not readily found in the literature. However, the thermal decomposition of related transition metal-pyridine complexes typically proceeds in distinct steps. nih.govresearchgate.net

Dehydration/Desolvation: An initial weight loss at lower temperatures (typically <150 °C) corresponds to the loss of lattice or coordinated solvent molecules.

Residue Formation: The final stage of decomposition leaves a stable metal oxide or pure metal as the residue.

| Complex | Temperature Range (°C) | Mass Loss (%) | Assignment |

| Hypothetical [Co(C₁₂H₁₀ClN)₂Cl₂]·2H₂O | 80 - 120 | ~5% | Loss of two lattice water molecules (H₂O) |

| 250 - 400 | ~55% | Decomposition and loss of the this compound ligands | |

| > 400 | - | Formation of stable Cobalt Oxide (e.g., Co₃O₄) residue |

Chemical Transformations and Derivative Synthesis of 2 4 Chlorophenyl 6 Methylpyridine

Functionalization of the Pyridine (B92270) Ring

The pyridine ring, being an electron-deficient aromatic system, exhibits characteristic reactivity towards both electrophilic and nucleophilic reagents. The presence of a methyl group (electron-donating) and a 4-chlorophenyl group influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the pyridine nucleus is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com Reactions such as nitration and sulfonation typically require harsh conditions. For substituted pyridines, the position of substitution is directed by the existing groups.

Nitration: The nitration of pyridine derivatives often yields a mixture of products. For instance, the nitration of 2-picoline at high temperatures results in a mixture of 3- and 5-mononitro derivatives in low yields. nanobioletters.com Increasing the number of activating methyl groups can improve the yield and lower the required reaction temperature. nanobioletters.com In the case of 2-(4-chlorophenyl)-6-methylpyridine, the electrophile would be directed to the positions meta to the nitrogen and influenced by the other substituents. Nitration of similar compounds like 2-diethylamino-5-methyl pyridine using a mixture of sulfuric and nitric acid has been reported to produce 4-nitro and 5-nitro isomers. nanobioletters.comresearchgate.net

Sulfonation: Aromatic sulfonation involves the replacement of a hydrogen atom with a sulfonic acid group (−SO3H), typically using sulfur trioxide in sulfuric acid. wikipedia.org This reaction is reversible. wikipedia.org For pyridine derivatives, sulfonation is also a difficult process. However, recent methods have explored alternative approaches, such as the ruthenium-catalyzed meta-sulfonation of 2-phenylpyridine, which provides a pathway to functionalize the ring at a position remote from the nitrogen. rsc.org

| Reaction | Typical Reagents | General Observations for Pyridine Derivatives |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Requires harsh conditions; often results in low yields and mixtures of isomers. nanobioletters.com |

| Sulfonation | SO₃/H₂SO₄ | Difficult and reversible; specialized catalytic methods are being developed. wikipedia.orgrsc.org |

Nucleophilic Substitution Reactions on the Pyridine Nucleus

Nucleophilic substitution is more favorable for the electron-deficient pyridine ring, particularly at the 2- and 4-positions, as the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom. quimicaorganica.orgstackexchange.com

Chichibabin Reaction: A classic example is the Chichibabin reaction, which involves the amination of pyridines using sodium amide (NaNH₂) to produce 2-aminopyridine derivatives. wikipedia.orgwikipedia.orgslideshare.netchemistnotes.com The reaction proceeds via an addition-elimination mechanism, with the formal loss of a hydride ion. wikipedia.orgscientificupdate.com While this reaction is typically effective for unsubstituted or less substituted pyridines, the presence of substituents at both the 2- and 6-positions on this compound would likely hinder direct amination at these positions and could potentially lead to amination at the 4-position, albeit in lower yields. chemistnotes.com

| Reaction | Reagent | Expected Outcome for 2,6-Disubstituted Pyridines |

|---|---|---|

| Chichibabin Amination | Sodium Amide (NaNH₂) | Direct amination at C2/C6 is blocked; amination at C4 is possible but may have low yield. chemistnotes.com |

Reactions at the Methyl Group

The methyl group at the 6-position is a readily accessible site for various functionalization reactions, allowing for the introduction of new chemical entities.

Side-Chain Functionalization (e.g., Oxidation, Halogenation)

Oxidation: The methyl group on the pyridine ring can be oxidized to afford corresponding carboxylic acids. This transformation is a common strategy in organic synthesis to introduce a carboxyl functional group.

Halogenation: Side-chain halogenation, particularly chlorination, of methylpyridines can be achieved through radical reactions. For example, 2-chloro-6-methylpyridine (B94459) can be chlorinated on the side chain using chlorine gas in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN). google.comgoogle.com This process can yield monochloro-, dichloro-, and trichloromethyl derivatives, which are valuable intermediates for further synthesis. google.com

| Reaction | Typical Reagents | Product(s) |

|---|---|---|

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | 2-(4-Chlorophenyl)pyridine-6-carboxylic acid |

| Chlorination | Cl₂, radical initiator (e.g., AIBN) | 2-(4-Chlorophenyl)-6-(chloromethyl)pyridine, 2-(4-Chlorophenyl)-6-(dichloromethyl)pyridine, 2-(4-Chlorophenyl)-6-(trichloromethyl)pyridine google.com |

Transformations Involving the Chlorophenyl Moiety

The chloro-substituent on the phenyl ring serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions for Further Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing biaryl systems and other complex molecules. The chlorine atom on the phenyl ring of this compound can participate in these reactions.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for forming C-C bonds to create biaryl structures. researchgate.net The 4-chloro atom of the chlorophenyl group can be coupled with various arylboronic acids to synthesize a range of 2-(4'-aryl-biphenyl-4-yl)-6-methylpyridine derivatives.

Buchwald-Hartwig Amination: This is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. wikipedia.orgwiley.com It is a key method for synthesizing arylamines. wiley.com The 4-chlorophenyl group can be coupled with a wide variety of primary and secondary amines to produce the corresponding N-aryl amine derivatives. researchgate.netrsc.org Modern catalyst systems, often employing specialized phosphine ligands, allow for the efficient amination of even less reactive aryl chlorides. tcichemicals.com

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(0) or Pd(II) catalyst, base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl derivatives |

| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst, phosphine ligand (e.g., XPhos), base (e.g., NaOtBu) tcichemicals.com | N-Aryl amine derivatives |

Derivatization of the Halogen Atom

The chlorine atom on the phenyl ring of this compound is a key functional handle for introducing molecular diversity. Its replacement via various cross-coupling and nucleophilic substitution reactions allows for the synthesis of a broad range of derivatives with potentially novel properties. The reactivity of this chloro-substituent is influenced by the electronic nature of the pyridine ring and the steric environment of the molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely employed for the derivatization of aryl halides.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For the derivatization of this compound, this reaction would involve the coupling of the aryl chloride with various aryl or vinyl boronic acids. A general representation of this transformation is the reaction with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate or sodium phosphate, in a suitable solvent system like a mixture of 1,4-dioxane (B91453) and water. This would lead to the formation of 2-(4-arylphenyl)-6-methylpyridine derivatives. The efficiency and yield of the reaction can be influenced by the choice of catalyst, ligand, base, and reaction conditions.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals and organic materials. The application of this methodology to this compound would enable the introduction of a wide variety of primary and secondary amines at the 4-position of the phenyl ring. A typical reaction setup would involve the aryl chloride, an amine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., a biarylphosphine ligand), and a strong base such as sodium tert-butoxide. The choice of ligand is crucial and is often tailored to the specific substrates being coupled.

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is highly valuable for the synthesis of arylalkynes. When applied to this compound, the Sonogashira coupling would yield 2-(4-alkynylphenyl)-6-methylpyridine derivatives. The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) salt such as CuI, and an amine base (e.g., triethylamine), which also serves as the solvent in some cases.

While palladium-catalyzed reactions are highly effective, direct nucleophilic aromatic substitution (SNAr) can also be a viable pathway for the derivatization of the halogen atom, particularly if the aromatic ring is sufficiently activated by electron-withdrawing groups. In the case of this compound, the pyridine ring itself can influence the reactivity of the chlorophenyl moiety. Reactions with strong nucleophiles such as alkoxides, thiolates, or amines under forcing conditions (high temperature and pressure) could potentially lead to the displacement of the chloride. However, SNAr reactions on unactivated aryl chlorides are generally challenging and often require harsh conditions.

The following table summarizes the potential derivatization reactions of the halogen atom of this compound.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(4-Arylphenyl)-6-methylpyridines |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂, Phosphine ligand, NaOtBu | N-Aryl-4-(6-methylpyridin-2-yl)anilines |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(4-Alkynylphenyl)-6-methylpyridines |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, RS⁻) | High Temperature/Pressure | 2-(4-Alkoxyphenyl)-6-methylpyridines, 2-(4-(Alkylthio)phenyl)-6-methylpyridines |

These chemical transformations highlight the versatility of this compound as a scaffold for the synthesis of a diverse library of derivatives. The ability to strategically modify the halogen atom opens up possibilities for tuning the electronic and steric properties of the molecule, which is of paramount importance in the development of new chemical entities with desired functionalities. Further research into the specific reaction conditions and substrate scope for these transformations on this compound would be beneficial for expanding its synthetic utility.

Potential Applications of 2 4 Chlorophenyl 6 Methylpyridine in Advanced Chemical Fields

Role as a Building Block in Complex Organic Synthesis

2-(4-Chlorophenyl)-6-methylpyridine serves as a crucial intermediate and heterocyclic building block in the synthesis of more complex molecular architectures. myskinrecipes.combldpharm.com Its structure is particularly valuable for constructing molecules intended for pharmaceutical and agrochemical applications. myskinrecipes.com The pyridine (B92270) core is a common scaffold in medicinal chemistry, and the specific substituents on this compound allow for targeted modifications and coupling reactions.

The presence of the chlorine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse functional groups. The methyl group offers a site for functionalization or can be used to modulate the steric environment of the molecule. Researchers utilize this compound as a starting material to create novel heterocyclic compounds with potential biological activity. myskinrecipes.com For instance, derivatives of substituted aryl pyridines have been synthesized and investigated as potential topoisomerase II inhibitors for cytotoxic applications, highlighting the role of the core structure in developing new therapeutic agents. nih.gov

Exploration in Material Science Research

The distinct electronic properties of the this compound scaffold make it a candidate for research in material science, particularly in the development of functional organic materials. appchemical.combldpharm.com

Development of Novel Functional Materials

In material science, phenylpyridine derivatives are explored for their potential use in creating materials with tailored electronic and photophysical properties. The combination of the electron-deficient pyridine ring and the electron-rich (though modified by chlorine) phenyl ring can lead to interesting intramolecular charge transfer characteristics. This makes compounds derived from this building block suitable for investigation in areas such as:

Organic Monomers: It can be used as a monomer for creating polymers or covalent organic frameworks (COFs) with specific electronic or light-emitting properties. bldpharm.com

Aggregation-Induced Emission (AIE): The steric hindrance provided by the substituents could potentially be exploited to design molecules that exhibit AIE, a phenomenon where light emission is enhanced in the aggregated or solid state.

Investigation in Optoelectronic Applications

The field of optoelectronics relies heavily on organic molecules that can efficiently absorb and emit light or transport charge. Phenylpyridine derivatives are well-established components in organic light-emitting diodes (OLEDs), often as ligands in phosphorescent iridium complexes. While specific research on this compound in this exact context is emerging, its structural motifs are highly relevant.

The key features contributing to its potential in optoelectronics include:

Bipolar Characteristics: The molecule contains both electron-donating (methyl-substituted ring) and electron-withdrawing (chlorophenylpyridine) characteristics, which is a desirable trait for host materials in OLEDs.

Tuning Photophysical Properties: The chlorine and methyl substituents can be used to fine-tune the energy levels (HOMO/LUMO) of resulting materials, thereby controlling the color and efficiency of light emission.

Photocatalytic Applications

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, utilizing light energy to drive chemical reactions under mild conditions. mdpi.comprinceton.edu This field heavily relies on photocatalysts, often transition metal complexes, that can absorb visible light. acs.org

As a Ligand in Photoredox Catalysis

Many of the most effective photocatalysts are based on ruthenium (Ru) or iridium (Ir) complexes with polypyridyl ligands, such as in the well-known tris(2,2′-bipyridine)ruthenium(II), or [Ru(bpy)₃]²⁺. acs.org The performance of these catalysts can be systematically tuned by modifying the electronic and steric properties of the pyridine ligands.

This compound represents a potential monodentate or bidentate (if further functionalized) ligand for creating novel photoredox catalysts.

Electronic Tuning: The electron-withdrawing nature of the 4-chlorophenyl group would influence the redox potentials of the resulting metal complex. This can make the excited state of the catalyst a stronger oxidant or reductant, allowing it to mediate a different range of chemical transformations.

Enhanced Stability: Substituents on the pyridine rings can enhance the thermal and photochemical stability of the catalyst, leading to higher turnover numbers and broader applicability.

Hypothetical Properties of a Catalyst with a this compound-based Ligand

| Feature | Influence of Ligand | Potential Application |

| Redox Potential | The chlorophenyl group can make the metal center more electron-deficient, increasing its oxidizing power in the excited state. | Oxidation of substrates with high oxidation potentials. |

| Absorption Spectrum | Substituents can shift the absorption wavelength, potentially improving the absorption of visible light from LEDs or other sources. | More efficient use of light energy. |

| Reaction Selectivity | The steric bulk of the methyl group can influence the approach of substrates to the catalytic center, potentially leading to improved stereoselectivity. | Asymmetric synthesis. |

Participation in Visible Light-Induced Transformations

Beyond its role as a ligand, the this compound molecule itself can participate in reactions driven by visible light. Photocatalysis enables the formation of radical intermediates under exceptionally mild conditions, which can then engage in bond-forming reactions. nih.gov For example, the pyridine ring can be a target for radical addition reactions, and the chloro-aryl group can be involved in photocatalytic cross-coupling reactions. Visible light-induced transformations are used to synthesize complex molecules and functionalize heterocyclic compounds in ways that are difficult to achieve with traditional thermal methods. nih.gov The study of how molecules like this compound behave under photocatalytic conditions is an active area of research for developing new synthetic methodologies.

Chemosensing Research

Design as a Sensor for Specific Chemical Species

There is currently no scientific literature available that details the design, synthesis, or evaluation of this compound as a chemosensor for any specific chemical analytes. The exploration of its potential to act as a recognition element in a sensor system, whether through fluorescence, colorimetry, or other detection mechanisms, has not been reported.

Studies on Interaction with Ions or Neutral Molecules

Similarly, a thorough search of research databases yields no studies investigating the interactions between this compound and specific ions or neutral molecules. Consequently, there is no data available on its binding affinity, selectivity, or the mechanisms of interaction that would be fundamental to its application as a chemosensor. The potential for this compound to form complexes with metal ions or to engage in host-guest chemistry with neutral molecules remains an uninvestigated area of chemical science.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Methodological Advances

The principal academic contribution of 2-(4-Chlorophenyl)-6-methylpyridine lies in its utility as a precursor for constructing more complex molecules with potential biological activity. myskinrecipes.com Its stable and reactive nature makes it a valuable component in coupling reactions for agrochemical synthesis. myskinrecipes.com

Methodological advances have been demonstrated through its use in the synthesis of novel heterocyclic systems. For instance, it has been used as a starting material for creating 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridine derivatives. researchgate.net The subsequent synthesis of various N,N'-diaryl/dialkyl amino methyl derivatives from this scaffold and their evaluation for in-vitro antibacterial and antifungal activities represents a key methodological application of the parent compound. researchgate.net This highlights a strategic approach where the this compound core is functionalized to generate a library of compounds for biological screening. researchgate.net

The compound's structure is recognized as a foundational element for developing active ingredients in pharmaceuticals, particularly for potential drugs targeting central nervous system disorders. myskinrecipes.com

| Contribution / Advance | Description | Reference |

| Intermediate for Biologically Active Molecules | Serves as a key building block for synthesizing novel heterocyclic compounds with potential pharmaceutical and agrochemical applications. | myskinrecipes.com |

| Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives | Utilized as a precursor in the synthesis of a series of imidazo[1,2-a]pyridine compounds which were subsequently tested for antimicrobial properties. | researchgate.net |

| Agrochemical Synthesis | Employed in the creation of crop protection agents due to its stability and reactivity in coupling reactions. | myskinrecipes.com |

Identification of Unexplored Research Avenues and Challenges

Despite its role as a synthetic intermediate, there is a notable scarcity of research dedicated to the intrinsic chemical and biological properties of this compound itself. A primary challenge is to shift the research focus from its application as a mere building block to exploring its standalone potential.

Unexplored Research Avenues:

Pharmacological Profiling: The direct biological activity of the compound has not been extensively investigated. A systematic screening against various biological targets (e.g., enzymes, receptors) could reveal unknown pharmacological properties.

Coordination Chemistry: The nitrogen atom in the pyridine (B92270) ring presents a potential coordination site for metal ions. The synthesis and characterization of metal complexes incorporating this compound as a ligand is a significant unexplored field. Such complexes could have applications in catalysis or materials science, similar to other pyridine-based ruthenium(II) complexes. nih.gov

Materials Science Applications: Diaryl-substituted heterocyclic compounds have found applications in functional materials. mdpi.com The potential of this compound as a component in organic light-emitting diodes (OLEDs), sensors, or other advanced materials has not been explored.

Detailed Physicochemical Characterization: While basic properties are known, a comprehensive study of its photophysical properties, electrochemical behavior, and detailed crystal structure analysis is lacking. nih.gov

| Research Gap / Challenge | Description |

| Lack of Intrinsic Activity Data | There is no significant body of research on the specific biological effects of the compound itself. |

| Unexplored Coordination Chemistry | The potential of the compound to act as a ligand in organometallic chemistry is yet to be investigated. |

| Potential in Materials Science | Applications in functional materials, a field where similar pyridine structures are used, have not been studied. |

| Incomplete Characterization | A full, in-depth characterization of its structural and physicochemical properties is not publicly available. |

Prospective Theoretical and Experimental Investigations

Future research should aim to fill the identified gaps through a combination of computational and laboratory-based studies.

Prospective Theoretical Investigations:

Computational Docking: Molecular docking studies could be performed to screen this compound against libraries of known biological targets, such as kinases or G-protein coupled receptors, to predict potential bioactivity and guide experimental work. frontiersin.org

DFT Studies: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity indices, and spectroscopic properties of the molecule. This would provide a theoretical foundation for understanding its reactivity and potential as a ligand.

Structure-Activity Relationship (SAR) Modeling: If a series of derivatives are synthesized and tested, computational SAR and QSAR (Quantitative Structure-Activity Relationship) models can be developed to optimize the structure for a desired biological activity.

Prospective Experimental Investigations:

Broad-Spectrum Biological Screening: The compound should be submitted to extensive in-vitro screening assays to test for a wide range of activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibition properties. mdpi.comfrontiersin.org

Synthesis of Novel Derivatives: A focused effort to synthesize new analogs by modifying the methyl and chlorophenyl groups could lead to the discovery of compounds with enhanced biological activity. This could involve introducing different substituents to probe electronic and steric effects.

Organometallic Synthesis and Catalysis: Experimental work should be undertaken to synthesize and characterize coordination complexes with various transition metals. The catalytic activity of these new complexes could then be evaluated in relevant organic transformations.

Crystallographic and Spectroscopic Analysis: Single-crystal X-ray diffraction studies are needed to determine the precise three-dimensional structure of the compound. nih.gov Advanced NMR and mass spectrometry techniques should be used to fully characterize the compound and any new derivatives. nih.govmdpi.com

| Investigation Type | Proposed Study | Objective |

| Theoretical | Molecular Docking | Predict potential biological targets and interaction modes. |

| Theoretical | DFT Calculations | Elucidate electronic structure, reactivity, and spectroscopic properties. |

| Experimental | Biological Screening | Discover potential therapeutic applications of the core molecule. |

| Experimental | Derivative Synthesis | Explore structure-activity relationships and optimize for biological activity. |

| Experimental | Organometallic Chemistry | Create new metal complexes for potential use in catalysis or materials. |

| Experimental | X-ray Crystallography | Determine the definitive solid-state structure of the compound. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Chlorophenyl)-6-methylpyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves condensation of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization. Catalysts like palladium or copper (e.g., Pd/C or CuI) in polar aprotic solvents (DMF, toluene) are critical for regioselectivity. Yield optimization requires controlled temperature (80–120°C) and inert atmospheres to prevent side reactions. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Avoid skin contact due to potential toxicity (H313/H333 hazards). Waste should be segregated into halogenated organic containers and disposed via certified agencies. Pre-experiment risk assessments should reference SDS sheets for specific handling guidelines .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to verify aromatic protons (δ 7.2–8.5 ppm) and methyl group integration.

- HRMS for molecular ion confirmation (expected m/z ~217.06 [M+H]⁺).

- X-ray crystallography (if crystalline) for unambiguous stereochemical assignment, as demonstrated in related pyridine derivatives .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound derivatives with varying substituents?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring require harsher conditions (e.g., elevated temperatures, Lewis acids like AlCl₃) due to decreased nucleophilicity. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation via kinetic isotope effects (KIEs) may resolve mechanistic ambiguities .

Q. What strategies address contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardize protocols:

- Use dose-response curves (IC₅₀ calculations) across multiple cell lines (e.g., HeLa, MCF-7).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity quantification.

- Cross-reference with structural analogs (e.g., 6-methylpyridine derivatives) to isolate pharmacophore contributions .

**How can researchers resolve challenges in isolating intermediates during multi-step syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。